molecular formula C22H22N2O4 B7739376 N-(3-acetylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide

N-(3-acetylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide

Cat. No.: B7739376
M. Wt: 378.4 g/mol
InChI Key: ZZVWHGLXBVGXDB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylphenyl group and an isoindolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The key steps include:

    Formation of the Acetylphenyl Intermediate: This involves the acetylation of a phenyl compound using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Synthesis of the Isoindolyl Intermediate: This step involves the reaction of phthalic anhydride with an amine to form the isoindolyl structure.

    Coupling Reaction: The final step involves coupling the acetylphenyl intermediate with the isoindolyl intermediate under controlled conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-acetylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide
  • N-(3-acetylphenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide

Uniqueness

N-(3-acetylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide is unique due to its longer hexanamide chain, which may confer different physical and chemical properties compared to its shorter-chain analogs

Properties

IUPAC Name

N-(3-acetylphenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-15(25)16-8-7-9-17(14-16)23-20(26)12-3-2-6-13-24-21(27)18-10-4-5-11-19(18)22(24)28/h4-5,7-11,14H,2-3,6,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVWHGLXBVGXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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